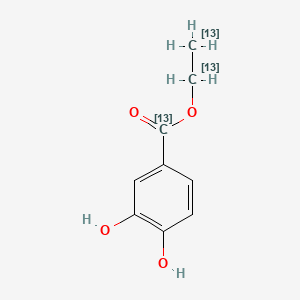
Ethyl 3,4-Dihydroxybenzoate-13C3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3,4-Dihydroxybenzoate-13C3 is a labeled compound used in various scientific research applications. It is an ethyl ester derivative of 3,4-dihydroxybenzoic acid, also known as protocatechuic acid. The compound is characterized by the presence of three carbon-13 isotopes, which makes it useful in studies involving isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3,4-Dihydroxybenzoate-13C3 can be synthesized through the esterification of 3,4-dihydroxybenzoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the acid to the ester. After the reaction is complete, the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade ethanol and sulfuric acid, with the reaction carried out in large reactors. The product is then purified using industrial-scale purification techniques, such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3,4-Dihydroxybenzoate-13C3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The hydroxyl groups on the benzene ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
Ethyl 3,4-Dihydroxybenzoate-13C3 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Employed in studies involving isotopic labeling to trace metabolic pathways and enzyme activities.
Medicine: Investigated for its potential therapeutic effects, including its role as an antioxidant and its ability to modulate hypoxia-inducible factors.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds .
Mécanisme D'action
Ethyl 3,4-Dihydroxybenzoate-13C3 exerts its effects primarily through the inhibition of prolyl hydroxylase enzymes. This inhibition leads to the stabilization and accumulation of hypoxia-inducible factor-1α, which in turn activates the expression of various genes involved in cellular responses to hypoxia. The compound also induces the expression of heme oxygenase-1, an enzyme with antioxidant properties .
Comparaison Avec Des Composés Similaires
Ethyl 3,4-Dihydroxybenzoate-13C3 is similar to other ethyl esters of dihydroxybenzoic acids, such as:
- Ethyl 2,3-Dihydroxybenzoate
- Ethyl 2,4-Dihydroxybenzoate
- Ethyl 3,5-Dihydroxybenzoate
Compared to these compounds, this compound is unique due to its specific substitution pattern on the benzene ring and the presence of carbon-13 isotopes, which make it particularly useful for isotopic labeling studies .
Propriétés
Formule moléculaire |
C9H10O4 |
|---|---|
Poids moléculaire |
185.15 g/mol |
Nom IUPAC |
(1,2-13C2)ethyl 3,4-dihydroxybenzoate |
InChI |
InChI=1S/C9H10O4/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5,10-11H,2H2,1H3/i1+1,2+1,9+1 |
Clé InChI |
KBPUBCVJHFXPOC-SKBHVPMCSA-N |
SMILES isomérique |
[13CH3][13CH2]O[13C](=O)C1=CC(=C(C=C1)O)O |
SMILES canonique |
CCOC(=O)C1=CC(=C(C=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


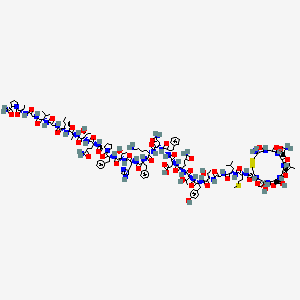


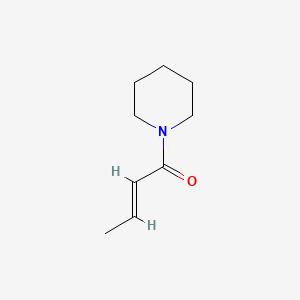
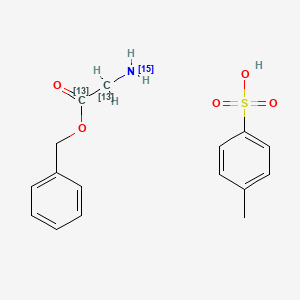
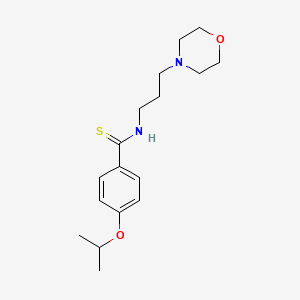
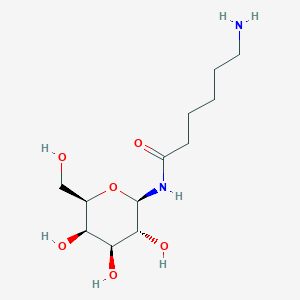
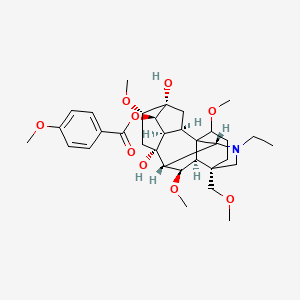
![3-Methyl-3-[2-(2-methylcyclopropyl)ethynyl]cyclopropene](/img/structure/B13831838.png)
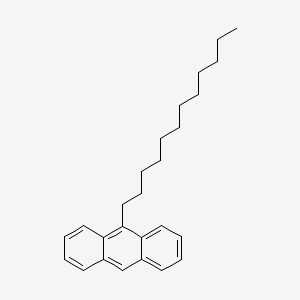
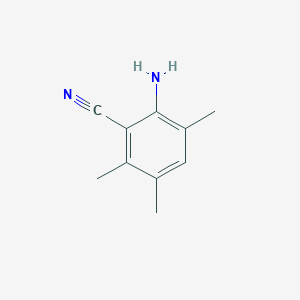
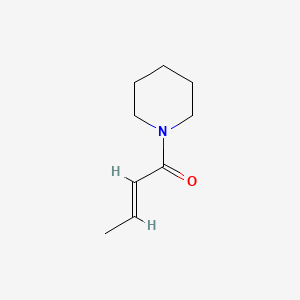
![2-[2-amino-1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one](/img/structure/B13831855.png)
![magnesium;[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] phosphate](/img/structure/B13831861.png)
